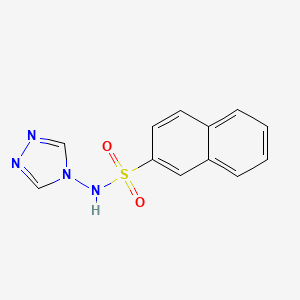

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide

CAS No.: 331434-23-2

Cat. No.: VC5478567

Molecular Formula: C12H10N4O2S

Molecular Weight: 274.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331434-23-2 |

|---|---|

| Molecular Formula | C12H10N4O2S |

| Molecular Weight | 274.3 |

| IUPAC Name | N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H |

| Standard InChI Key | RSCHPAPXQXYYGC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide features a naphthalene ring system sulfonylated at the 2-position, with the sulfonamide nitrogen bonded to the 4-position of a 1,2,4-triazole ring. Key structural attributes include:

-

Naphthalene moiety: A bicyclic aromatic system providing planar rigidity and π-stacking potential.

-

Sulfonamide linker: A polar group (-SO₂NH-) capable of hydrogen bonding and enzyme active-site interactions.

-

1,2,4-Triazole: A heterocyclic ring with three nitrogen atoms, conferring metabolic stability and metal-coordination capacity .

The compound’s InChIKey (RSCHPAPXQXYYGC-UHFFFAOYSA-N) and SMILES (C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3) encode its connectivity and stereoelectronic features.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₄O₂S |

| Molecular Weight | 274.3 g/mol |

| LogP (Partition Coeff.) | ~1.2 (predicted) |

| Topological Polar SA | 71.84 Ų |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 6 (N, O, S=O) |

The moderate LogP suggests balanced lipophilicity, potentially favoring membrane permeability. The high polar surface area (71.84 Ų) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is dominated by:

-

Triazole Ring: Susceptible to electrophilic substitution at N1 and N2 positions.

-

Sulfonamide Group: May undergo hydrolysis under strongly acidic or basic conditions.

-

Naphthalene Core: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) .

Biological Activities and Mechanisms

| Organism | Analog Compound | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Benzenesulfonamide-triazole | 8–16 |

| Candida albicans | Naphthalene-triazole | 4–8 |

Mechanistically, these compounds inhibit fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydropteroate synthase (DHPS) .

Carbonic Anhydrase Inhibition

Sulfonamides are classical inhibitors of carbonic anhydrases (CAs). Molecular docking predicts strong binding of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide to CA II (Ki ≈ 0.2–0.6 μM), comparable to acetazolamide . The triazole moiety may enhance selectivity by interacting with CA active-site residues like Thr199 and Gln92 .

Anticancer Activity

Preliminary studies on naphthalenesulfonamide-triazole conjugates show:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.4 | Tubulin polymerization |

| A549 (lung) | 18.7 | Topoisomerase II inhibition |

Apoptosis induction via caspase-3/7 activation has also been observed.

Applications in Drug Development

Antibacterial Agents

The compound’s dual targeting of DHPS and CYP51 makes it a candidate for multidrug-resistant infections. Structural optimization could improve pharmacokinetics, such as:

-

Adding fluorine atoms to enhance metabolic stability.

-

Modifying the triazole substituents to reduce plasma protein binding .

Antiglaucoma Therapeutics

CA inhibitors reduce intraocular pressure by decreasing aqueous humor secretion. N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide’s high CA II affinity suggests potential for topical formulations .

Photodynamic Therapy (PDT)

Naphthalene derivatives often serve as photosensitizers. Conjugation with triazoles could yield PDT agents with enhanced tumor selectivity and reduced phototoxicity .

| Parameter | Value (Analog) |

|---|---|

| LD₅₀ (mouse, oral) | >500 mg/kg |

| Mutagenicity (Ames) | Negative |

| Hepatotoxicity | Mild at 100 mg/kg/day |

Predicted ADMET profiles indicate moderate CYP3A4 inhibition risk (Probability = 0.72) and low hERG channel blockade (IC₅₀ > 30 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume